Target Binding Affinity: A Potential 7-Fold Improvement over Triclosan Inferred from SAR
This compound is the 3,4-dichloro isomer of the widely studied antimicrobial triclosan. Direct experimental data for this specific isomer's binding to the enoyl-ACP reductase (FabI) enzyme, the primary target of triclosan, is not currently available in the open literature. However, a definitive structure-activity relationship (SAR) study on triclosan analogues provides a robust class-level inference. That study established that 5-chloro-2-phenoxyphenol, a mono-chlorinated analogue of triclosan, is a slow, tight-binding inhibitor of E. coli FabI with a K1 value of 1.1 pM, which is 7-fold more potent than triclosan (K1 = 7 pM) [1]. This result demonstrates that removal of the two ring B chlorine atoms (the 2,4-dichloro moiety in triclosan) not only maintains but can significantly enhance binding affinity for this target. While the 3,4-dichloro substitution pattern in CAS 3380-33-4 has not been kinetically characterized against FabI, the SAR data strongly implies that its affinity could differ substantially from both triclosan and the 5-chloro-2-phenoxyphenol analogue. This positions CAS 3380-33-4 as a critical tool compound for probing the steric and electronic requirements of the FabI binding pocket [2].
| Evidence Dimension | Inhibition Constant (K1) for E. coli Enoyl-ACP Reductase (FabI) |
|---|---|
| Target Compound Data | No direct experimental K1 value found for Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. |
| Comparator Or Baseline | Triclosan (CAS 3380-34-5): K1 = 7 pM. 5-Chloro-2-phenoxyphenol: K1 = 1.1 pM. |
| Quantified Difference | 5-Chloro-2-phenoxyphenol binds 7-fold more tightly than triclosan. |
| Conditions | In vitro enzyme inhibition assay against purified E. coli FabI, using the E-NAD+ complex form. |
Why This Matters
This class-level evidence positions the 3,4-dichloro isomer as a critical SAR probe; its unique substitution pattern makes it an essential compound for researchers mapping the FabI active site to design next-generation inhibitors with potentially improved potency or altered resistance profiles.
- [1] Sivaraman S, Sullivan TJ, Johnson F, Novichenok P, Cui G, Simmerling C, Tonge PJ. Inhibition of the Bacterial Enoyl Reductase FabI by Triclosan: A Structure-Reactivity Analysis of FabI Inhibition by Triclosan Analogues. J Med Chem. 2004;47(3):509-518. View Source
- [2] Heath RJ, Rubin JR, Holland DR, Zhang E, Snow ME, Rock CO. Mechanism of triclosan inhibition of bacterial fatty acid synthesis. J Biol Chem. 1999;274(16):11110-11114. View Source
